2-amino-N-ethylpropanamide hydrochloride chemical structure
2-amino-N-ethylpropanamide hydrochloride chemical structure
An In-Depth Technical Guide to 2-amino-N-ethylpropanamide hydrochloride
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the utility of chiral building blocks derived from amino acids is paramount. These scaffolds provide a direct route to stereochemically defined molecules with inherent potential for biological recognition. 2-amino-N-ethylpropanamide hydrochloride, an amide derivative of the amino acid alanine, represents one such fundamental building block. While not a therapeutic agent in itself, its structural motifs—a primary amine, a secondary amide, and a chiral center—make it a valuable intermediate for the synthesis of more complex and pharmacologically active compounds.
This technical guide provides a comprehensive overview of 2-amino-N-ethylpropanamide hydrochloride, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical structure, logical synthetic pathways, and the analytical methodologies required for its characterization and quality control. The narrative is grounded in the practical application of chemical principles, explaining not just the "what" but the "why" behind the described protocols, thereby ensuring a blend of theoretical knowledge and field-proven insight. The hydrochloride salt form is particularly significant as it enhances the compound's stability and aqueous solubility, crucial properties for both synthetic manipulation and potential downstream biological assays.[1]
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. 2-amino-N-ethylpropanamide hydrochloride is systematically named and cataloged by various chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-ethylpropanamide;hydrochloride | [2] |
| Synonyms | N-ethylalaninamide hydrochloride, 1-Ethylamino-1-oxopropan-2-amine HCl | [3][4] |
| CAS Number | 1078162-88-5 | [5][6] |
| Molecular Formula | C₅H₁₂N₂O · HCl | [5][6] |
| Molecular Weight | 152.62 g/mol | [5][6] |
| InChIKey | MODWWLOSRKXDKD-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCNC(=O)C(C)N.Cl | [5] |
The physicochemical properties of a molecule dictate its behavior in both reactive and biological systems. The following table summarizes key computed properties for the free base form (C₅H₁₂N₂O), which are essential for understanding its potential interactions.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 116.16 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness.[2][7] |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets.[2] |
| Hydrogen Bond Acceptors | 2 | Contributes to molecular interactions and solubility.[2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts membrane permeability and bioavailability.[8] |
| cLogP | -0.6 | Indicates high hydrophilicity, consistent with its amino acid origin.[2] |
Synthesis and Structural Elucidation
The synthesis of 2-amino-N-ethylpropanamide hydrochloride is a multi-step process that requires careful control of protecting groups and activation chemistry to ensure high yield and purity.
Synthetic Strategy and Workflow
A robust and logical synthesis strategy begins with a commercially available and stereochemically defined starting material, L-Alanine. The primary challenge is to selectively form an amide bond with ethylamine at the carboxylic acid site without interfering with the nucleophilic primary amine. This necessitates a protection/deprotection sequence.
The Causality Behind the Synthetic Choices:
-
N-Protection: The α-amino group of L-Alanine is more nucleophilic than the nitrogen of ethylamine and would readily react with an activated carboxyl group. Therefore, it must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under amide coupling conditions and its facile removal with mild acid, which is compatible with the final salt formation step.
-
Carboxyl Activation: Amide bond formation requires the conversion of the relatively unreactive carboxylic acid into a better electrophile. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a modern, high-yield method that minimizes side reactions and racemization.
-
Amide Coupling: Once the carboxyl group is activated, ethylamine is introduced to form the desired N-ethyl amide bond via nucleophilic acyl substitution.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with hydrochloric acid (HCl) in an anhydrous solvent like dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and protonating the newly liberated α-amino group and the amide nitrogen, directly yielding the target hydrochloride salt.
Caption: Synthetic workflow for 2-amino-N-ethylpropanamide hydrochloride.
Experimental Protocol: Synthesis of (S)-2-amino-N-ethylpropanamide hydrochloride
This protocol is a representative methodology and should be performed by trained chemists with appropriate safety precautions.
-
N-Boc Protection of L-Alanine:
-
To a stirred solution of L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the dioxane under reduced pressure. Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Alanine, typically as a white solid.
-
-
Amide Coupling with Ethylamine:
-
Dissolve Boc-L-Alanine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add ethylamine solution (2.0 M in THF, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield Boc-L-Ala-NHEt.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the purified Boc-L-Ala-NHEt (1.0 eq) in a minimal amount of anhydrous methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the removal of the Boc group by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-amino-N-ethylpropanamide hydrochloride as a white or off-white solid.
-
Structural Characterization
Confirming the identity and purity of the final product is a critical, self-validating step.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include a triplet for the methyl group of the ethyl chain, a quartet for the methylene of the ethyl chain, a doublet for the methyl group on the alanine backbone, and a quartet for the alpha-proton. The amine and amide protons will appear as broad signals.
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. One would expect to see five distinct signals corresponding to the two methyl carbons, the methylene carbon, the alpha-carbon, and the carbonyl carbon.
-
Mass Spectrometry (ESI+): In positive-ion electrospray ionization mass spectrometry, the primary observable species would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the exact mass of C₅H₁₃N₂O⁺ (117.10).
Potential Applications in Research and Development
While specific applications for 2-amino-N-ethylpropanamide hydrochloride are not extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a chiral intermediate in medicinal chemistry.[9][10] Its value lies in its ability to introduce a specific stereochemical configuration and a flexible amide linkage into a larger molecule.
Potential Roles:
-
Peptidomimetics: The alaninamide core can be incorporated into peptide sequences to modify their properties, such as improving stability against enzymatic degradation.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting fragment for screening against biological targets like kinases or proteases.
-
Scaffold for Library Synthesis: The primary amine serves as a chemical handle for further elaboration, allowing for the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Similar amino-amide structures are being investigated as potential inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1]
Caption: Role as a starting material in a drug discovery pipeline.
Advanced Analytical Protocols
To ensure the quality and integrity of 2-amino-N-ethylpropanamide hydrochloride for research use, robust analytical methods are required.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination. It separates the main compound from potential impurities based on hydrophobicity. Given the polar nature of the analyte, a column with aqueous stability (like a C18 AQ) is ideal.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute as needed.
-
System Validation: The method is validated by injecting a blank (Mobile Phase A) to establish a baseline, followed by the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol: Identity Confirmation by LC-MS
Rationale: LC-MS provides unambiguous identity confirmation by coupling chromatographic separation with mass analysis. This method confirms both the retention time and the mass-to-charge ratio of the analyte, providing a high degree of confidence.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same RP-HPLC method as described in Protocol 4.1, but replace TFA with 0.1% Formic Acid in both mobile phases, as TFA can suppress ionization.
-
MS Detector Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min.
-
Gas Temperature: 300 °C.
-
-
Data Analysis: The identity is confirmed by extracting the ion chromatogram for the expected m/z of the protonated free base [C₅H₁₂N₂O + H]⁺ = 117.10. This peak should co-elute with the corresponding peak in the UV chromatogram.
Conclusion
2-amino-N-ethylpropanamide hydrochloride is a well-defined chemical entity whose value is derived from its structural simplicity and chiral nature. As a derivative of L-alanine, it serves as a readily accessible building block for introducing specific stereochemistry and functional handles into more complex molecular architectures. This guide has provided a framework for its logical synthesis, structural verification, and analytical quality control, grounded in established chemical principles. For researchers and drug development professionals, understanding the synthesis and properties of such fundamental intermediates is a critical step in the rational design and successful creation of novel therapeutic agents.
References
-
2-AMINO-N-ETHYLPROPANAMIDE HYDROCHLORIDE CAS 1078162-88-5 . Reagent Database. [Link]
-
2-Amino-N-ethylpropanamide . Pharmaffiliates. [Link]
-
2-Amino-N-ethylpropanamide . PubChem, National Center for Biotechnology Information. [Link]
-
3-Amino-N-ethylpropanamide hydrochloride . PubChem, National Center for Biotechnology Information. [Link]
-
Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis . PubMed Central, National Institutes of Health. [Link]
-
(2S)-2-amino-N-methylpropanamide hydrochloride . PubChem, National Center for Biotechnology Information. [Link]
- Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
L-Alaninamide Hydrochloride . Hyma Synthesis Pvt. Ltd.. [Link]
-
Analysis of Amino Acids by HPLC . Agilent Technologies. [Link]
-
2-amino-N-ethyl-N-hydroxypropanamide . ChemSynthesis. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . ResearchGate. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study . MDPI. [Link]
-
N-Ethyl-L-alaninamide . J-GLOBAL. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS . EXCLI Journal. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]
-
N-Ethylpropanamide . ATB (Automated Topology Builder). [Link]
-
2-Chloro-N-ethylpropionamide . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-AMINO-N-ETHYLPROPANAMIDE HYDROCHLORIDE CAS 1078162-88-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 6. scbt.com [scbt.com]
- 7. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Buy Ethyl 2-aminopropanoate hydrochloride | 617-27-6 [smolecule.com]
- 10. medchemexpress.com [medchemexpress.com]
